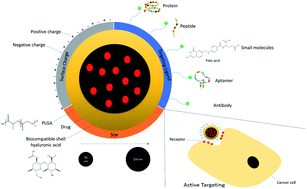Cytotoxicity of targeted PLGA nanoparticles: a systematic review†
RSC Advances Pub Date: 2021-03-03 DOI: 10.1039/D1RA00074H
Abstract
Recent advances in nanotechnology have contributed tremendously to the development and revolutionizing of drug delivery systems in the field of nanomedicine. In particular, targeting nanoparticles based on biodegradable poly(lactic-co-glycolic acid) (PLGA) polymers have gained much interest. However, PLGA nanoparticles remain of concern for their effectiveness against cancer cells and their toxicity to normal cells. The aim of this systematic review is to identify a promising targeting PLGA nanoformulation based on the comparison study of their cytotoxicity potency in different cell lines. A literature search was conducted through the databases of Google Scholar, PubMed, ScienceDirect, Scopus and SpringerLink. The sources studied were published between 2009 and 2019, and a variety of keywords were utilized. In total, 81 manuscripts that met the inclusion and exclusion criteria were selected for analysis based on their cytotoxicity, size, zeta potential, year of publication, type of ligand, active compounds and cell line used. The half maximal inhibitory concentration (IC50) for cytotoxicity was the main measurement in this data extraction, and the SI units were standardized to μg mL−1 for a better view of comparison. This systematic review also identified that cytotoxicity potency was inversely proportional to nanoparticle size. The PLGA nanoparticles predominantly exhibited a size of less than 300 nm and absolute zeta potential ∼20 mV. In conclusion, more comprehensive and critical appraisals of pharmacokinetic, pharmacokinetic, toxicokinetic, in vivo and in vitro tests are required for the investigation of the full value of targeting PLGA nanoparticles for cancer treatment.

Recommended Literature
- [1] Cage-incorporation of secondary amine in Ruddlesden–Popper 2D hybrid perovskite with strong photoconductivity and polarization response†
- [2] CDASE—A reliable scheme to explain the reactivity sequence between Diels–Alder pairs†
- [3] CaI2: a more effective passivator of perovskite films than PbI2 for high efficiency and long-term stability of perovskite solar cells†
- [4] Cerium oxide nanoparticles: properties, biosynthesis and biomedical application
- [5] Carbon nanocage-based nanozyme as an endogenous H2O2-activated oxygenerator for real-time bimodal imaging and enhanced phototherapy of esophageal cancer†
- [6] Batch and flow determination of uranium (VI) by adsorptive stripping voltammetry on mercury-film electrodes
- [7] BEP relations for N2 dissociation over stepped transition metal and alloy surfaces
- [8] Behaviour of dimeric methylrhenium(vi) oxides in the presence of hydrogen peroxide and its consequences for oxidation catalysis
- [9] Brookite TiO2 nanoflowers†
- [10] Boron-hyperdoped silicon for the selective oxidative dehydrogenation of propane to propylene†










